molecular formula C14H16N6O B2483213 N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-08-0

N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2483213
CAS No.: 1105205-08-0
M. Wt: 284.323
InChI Key: PRMVAVXZEZUYMH-UHFFFAOYSA-N
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Description

N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the 1H-pyrazolo[3,4-d]pyrimidine class, a scaffold known for its significant pharmacological potential as a kinase inhibitor . This compound is designed for research applications primarily in the field of oncology and cell signaling. The core pyrazolopyrimidine structure is a bioisostere of purine, allowing it to compete with ATP for binding sites in the catalytic domains of various kinase targets . The specific substitution at the N4 and N6 positions with a 4-methoxyphenyl and dimethylamino group, respectively, is a strategic modification common in developing tyrosine kinase inhibitors . Compounds within this chemical class have demonstrated potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and have also been investigated as dual inhibitors targeting both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , making them valuable tools for studying cross-talk in oncogenic signaling pathways and tumor angiogenesis. Furthermore, related 1H-pyrazolo[3,4-d]pyrimidine derivatives have been reported to act as new inhibitors of inflammatory mediators in intact cells , suggesting broader research applications beyond oncology. This product is intended for use in non-clinical research, such as in vitro cell-based assays, enzymatic studies, and early-stage investigational pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-20(2)14-17-12(11-8-15-19-13(11)18-14)16-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMVAVXZEZUYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, while substitution reactions can produce various derivatives depending on the nucleophile used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives

Compound Name (CAS/Reference) N4 Substituent N6 Substituent Core Structure Key Properties/Applications Reference
N4-(4-Methoxyphenyl)-N6,N6-dimethyl (Target) 4-Methoxyphenyl N,N-Dimethyl Pyrazolo[3,4-d]pyrimidine Potential kinase inhibitor; enhanced solubility due to methoxy group
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl) (902139-77-9) 3,4-Dimethylphenyl 3-Methoxypropyl Pyrazolo[3,4-d]pyrimidine Increased hydrophobicity; flexible methoxypropyl chain may improve membrane permeability
N4-(4-Methoxyphenyl)-N6-(Pyridin-3-ylmethyl) (138615) 4-Methoxyphenyl Pyridin-3-ylmethyl Pyrazolo[3,4-d]pyrimidine Basic pyridine moiety enhances solubility and target engagement via hydrogen bonding
N4-(3-Chloro-4-methylphenyl)-N6-Ethyl (878064-24-5) 3-Chloro-4-methylphenyl Ethyl Pyrazolo[3,4-d]pyrimidine Chloro group increases lipophilicity and electron-withdrawing effects; potential for improved potency
N4,N6-Bis(1-Methylethyl)-1-Phenyl (5444-68-8) Isopropyl Isopropyl Pyrazolo[3,4-d]pyrimidine High steric bulk may limit solubility but improve selectivity in crowded binding sites
N4-Benzyl-N6,N6-Dimethyl (Multi-target agent in ) Benzyl N,N-Dimethyl Pyrazolo[3,4-d]pyrimidine Targets Src and ABL kinases; benzyl group enhances aromatic interactions
N4,N6-Dimethyl-5-Nitro-Diphenyl (Acta Cryst. E67) Phenyl Phenyl Pyrimidine (non-pyrazolo) Nitro group introduces electron deficiency; used as a synthetic intermediate

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s 4-methoxyphenyl group improves water solubility compared to chloro (e.g., 878064-24-5) or alkyl (e.g., 5444-68-8) substituents .
  • Pyridinylmethyl (138615) and methoxypropyl (902139-77-9) groups introduce polar functionalities that balance lipophilicity .

Biological Activity :

  • Dimethyl groups at N6 (target compound and ) are associated with kinase inhibition, possibly due to optimal steric fit in ATP-binding pockets .
  • Bulky substituents (e.g., isopropyl in 5444-68-8) may enhance selectivity but reduce metabolic stability .

Structural Flexibility :

  • Compounds with flexible chains (e.g., 3-methoxypropyl in 902139-77-9) show adaptability in binding to diverse targets .
  • Rigid aromatic substituents (e.g., benzyl in ) favor interactions with hydrophobic enzyme regions .

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while electron-donating groups (e.g., methoxy in the target compound) stabilize charge transfer interactions .

Biological Activity

N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology due to its biological activity against various cancer cell lines. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

  • Molecular Formula : C12H14N6O
  • Molecular Weight : 258.29 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and two dimethyl groups at the N6 position.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with a suitable pyrazolo[3,4-d]pyrimidine derivative. This reaction often occurs under reflux conditions in the presence of a catalyst, followed by purification through recrystallization techniques .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • L1210 leukemia cells
  • 6410 human leukemic myeloblasts

These studies reported moderate to high growth inhibitory activities with IC50 values indicating effective concentrations for inducing cytotoxicity .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific protein kinases. It is known to bind to the active sites of these kinases, disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival. Notably, it has shown inhibitory effects on Src kinase activity .

Case Studies

  • Study on Src Kinase Inhibition :
    A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study revealed that compounds similar to N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibition of Src kinase with IC50 values in the low micromolar range .
  • Evaluation Against Cancer Cell Lines :
    A comprehensive evaluation was conducted on various derivatives of pyrazolo[3,4-d]pyrimidines against different cancer cell lines. The results indicated that N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine showed promising activity in inhibiting cell growth and inducing apoptosis in treated cells .

Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerL1210 leukemiaModerate
Anticancer6410 human leukemicHigh
Src Kinase InhibitionSrc KinaseLow Micromolar

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Introduction of the 4-methoxyphenyl group via Buchwald-Hartwig coupling under palladium catalysis.
  • Dimethylation at the N6 position using methyl iodide in the presence of a base like potassium carbonate.
  • Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility and reaction progression .
  • Optimization strategies include microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in structurally analogous pyrazolo[3,4-d]pyrimidines .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and monitors reaction progress .
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects regioisomeric impurities (e.g., distinguishing N4 vs. N6 substitution) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns critical for target interaction studies .

Advanced Research Questions

Q. How does this compound inhibit kinase activity, and what experimental methods validate its binding affinity and specificity?

  • Methodological Answer :

  • Mechanism : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP, competitively binding kinase ATP pockets. The 4-methoxyphenyl group enhances hydrophobic interactions, while dimethylation at N6 reduces off-target effects .
  • Validation Methods :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values < 100 nM for CDK2) .
  • Cellular Kinase Profiling : Uses phospho-specific antibodies to assess inhibition of downstream targets (e.g., pRb in cancer cell lines) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Strategies include:

  • Comparative SAR Analysis : Systematically test analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
  • Standardized Assay Protocols : Use consensus cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., staurosporine as a pan-kinase inhibitor reference) .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict logP (e.g., 2.8 ± 0.3) and solubility using COSMO-RS models .
  • Molecular Dynamics Simulations : Assess membrane permeability via free-energy profiles in lipid bilayers .
  • CYP450 Inhibition Assays : Validate in silico predictions of metabolic stability using human liver microsomes .

Q. How can structural modifications improve selectivity against off-target kinases?

  • Methodological Answer :

  • Fragment-Based Design : Introduce polar groups (e.g., hydroxyl or carboxyl) at the pyrimidine C2 position to exploit unique kinase active-site residues .
  • Cryo-EM Mapping : Visualize compound binding to kinases like EGFR or Aurora A to identify steric clashes or favorable interactions .

Notes

  • Contradictions : and highlight conflicting kinase selectivity data, emphasizing the need for standardized profiling panels.

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